![molecular formula C10H16N6O B15211432 2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol CAS No. 133331-05-2](/img/structure/B15211432.png)
2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-((1H-Purin-6-yl)amino)ethyl)(methyl)amino)ethanol is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its purine base, which is a fundamental component of nucleic acids, making it crucial for various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((1H-Purin-6-yl)amino)ethyl)(methyl)amino)ethanol typically involves the alkylation of a purine derivative. One common method includes the reaction of 6-chloropurine with 2-(methylamino)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the 2-(methylamino)ethyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-((1H-Purin-6-yl)amino)ethyl)(methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the purine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which have significant biological activities.
Aplicaciones Científicas De Investigación
2-((2-((1H-Purin-6-yl)amino)ethyl)(methyl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in nucleic acid interactions and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-((2-((1H-Purin-6-yl)amino)ethyl)(methyl)amino)ethanol involves its interaction with nucleic acids and enzymes. The purine base allows it to mimic natural nucleotides, thereby inhibiting enzymes involved in DNA and RNA synthesis. This inhibition can lead to the suppression of viral replication or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: A well-known antiviral drug that also contains a purine base.
Ganciclovir: Another antiviral compound with a similar structure.
Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.
Uniqueness
2-((2-((1H-Purin-6-yl)amino)ethyl)(methyl)amino)ethanol is unique due to its specific substitution pattern, which imparts distinct biochemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Número CAS |
133331-05-2 |
|---|---|
Fórmula molecular |
C10H16N6O |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
2-[methyl-[2-(7H-purin-6-ylamino)ethyl]amino]ethanol |
InChI |
InChI=1S/C10H16N6O/c1-16(4-5-17)3-2-11-9-8-10(13-6-12-8)15-7-14-9/h6-7,17H,2-5H2,1H3,(H2,11,12,13,14,15) |
Clave InChI |
MGGIQSVGZRCHTE-UHFFFAOYSA-N |
SMILES canónico |
CN(CCNC1=NC=NC2=C1NC=N2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


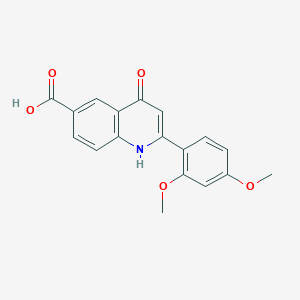
![6-Quinolinamine, N-[(4-bromophenyl)methylene]-](/img/structure/B15211361.png)
![Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone](/img/structure/B15211369.png)
![5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine](/img/structure/B15211370.png)
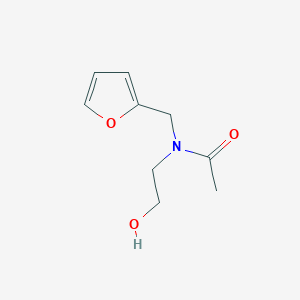
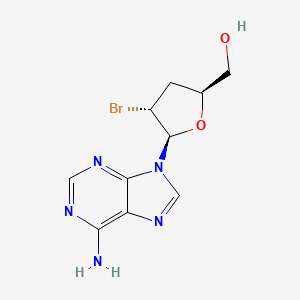
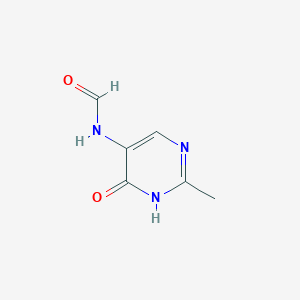
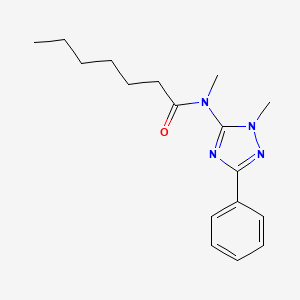
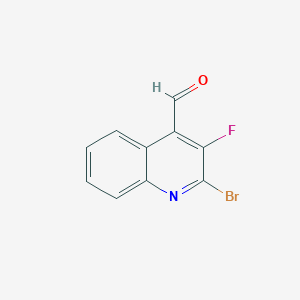
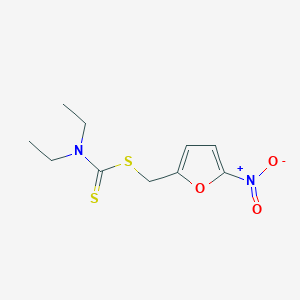

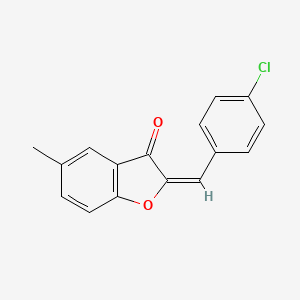
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)

